Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl formate (B1220265) (MF), the methyl ester of formic acid (HCOOCH₃), is a pivotal C1 building block in modern chemical synthesis.[1][2] As the simplest carboxylate ester, this colorless, volatile liquid serves as a crucial intermediate and reagent in a multitude of industrial processes.[3][4] Its significance stems from its role as a safer, liquid surrogate for carbon monoxide (CO), a versatile formylating agent, and a precursor to high-value chemicals such as formic acid, dimethylformamide (DMF), and various carbonates.[1][3][5][6] Industrially, methyl formate is primarily produced via the carbonylation of methanol (B129727), though alternative routes like methanol dehydrogenation and the hydrogenation of CO₂ are gaining traction as more sustainable options.[1][2][7] Its applications are particularly relevant in the pharmaceutical industry for the synthesis of drug intermediates, including those for sulfamonomethoxine (B1681783) and the antitussive dextromethorphan.[1]
Key Synthesis Routes for Methyl Formate
Three primary methods dominate the synthesis of methyl formate, each with distinct advantages regarding scale, feedstock, and environmental impact.
Methanol Carbonylation
The carbonylation of methanol is the most established industrial process for producing methyl formate, characterized by high selectivity.[1][3] The reaction involves the combination of methanol and carbon monoxide in the presence of a strong base, typically an alkali metal alkoxide like sodium methoxide (B1231860) (NaOCH₃).[1][3] This process is highly sensitive to water, necessitating the use of very dry carbon monoxide.[3]
| Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity (%) | Methanol Conversion (%) | Reference |
| Sodium Methoxide | 80 | 4.5 | ~96 | ~57 (recycling achieves near quantitative) | [1][3] |
| Potassium Methoxide | 90 | 2 (initial CO) | - | ~62 (CO Conversion) | [8] |
| Mo(CO)₆/KOCH₃ | 100 | 1.0 (CO) | 100 | 32.7 (CO Conversion) | [1] |
// Nodes
Methanol [label="Methanol (CH₃OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CO [label="Carbon Monoxide (CO)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Catalyst [label="Catalyst\n(e.g., NaOCH₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Reactor [label="High-Pressure Reactor\n(80°C, 4.5 MPa)", shape=cylinder, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
Product [label="Methyl Formate (HCOOCH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Methanol -> Reactor;
CO -> Reactor;
Catalyst -> Reactor [style=dashed, arrowhead=tee];
Reactor -> Product;
}
Caption: Industrial synthesis of methyl formate via methanol carbonylation.
Adapted from patent literature describing the general industrial process.[9]
-
Reactor Preparation: A high-pressure stainless-steel autoclave (carbonylation reactor) equipped with a stirrer, gas inlet, liquid inlet, and temperature/pressure controls is rendered inert by purging with nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous methanol and the catalyst system, for example, sodium methoxide (CH₃ONa), ensuring the catalyst concentration is approximately 0.5-2.5% by weight.[1][9]
-
Pressurization and Heating: Seal the reactor and pressurize with dry carbon monoxide to an initial pressure. Heat the reactor to the target temperature, typically between 70-100°C.[9] The total operating pressure is maintained in the range of 3.0 to 7.0 MPa.
-
Reaction: Stir the mixture continuously. The reaction is monitored by the uptake of carbon monoxide from the gas phase. Maintain a constant pressure by feeding CO as it is consumed.
-
Reaction Completion and Work-up: Once CO uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure.
-
Purification: The resulting reaction mixture, containing methyl formate, unreacted methanol, and the catalyst, is transferred to a distillation apparatus. Methyl formate (boiling point: 32°C) is separated from the higher-boiling methanol and the non-volatile catalyst by fractional distillation.[4][10] Unreacted methanol can be recycled back into the reactor.[1]
Dehydrogenation of Methanol
An alternative synthesis route is the dehydrogenation of methanol, which produces methyl formate and hydrogen gas. This reaction is typically performed in a fixed-bed reactor using copper-based catalysts.[1][2]
| Catalyst | Temperature (°C) | Pressure | Methanol Conversion (%) | MF Selectivity (%) | Reference |
| Cu-Zn-Zr/Al₂O₃ | 250 | Ambient | 58.5 | 90 | [1] |
| CuMgO (Pd-doped) | 250-300 | Ambient | ~80 | >90 | [2] |
// Nodes
Methanol [label="Methanol (CH₃OH) Vapor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reactor [label="Fixed-Bed Reactor\n(Cu-based Catalyst, 250°C)", shape=cylinder, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
Separator [label="Gas-Liquid Separator", shape=cds, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
Product_MF [label="Methyl Formate (HCOOCH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Product_H2 [label="Hydrogen (H₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Methanol -> Reactor;
Reactor -> Separator [label="Gaseous Mixture"];
Separator -> Product_MF [label="Liquid"];
Separator -> Product_H2 [label="Gas"];
}
Caption: Synthesis of methyl formate via catalytic dehydrogenation of methanol.
Based on the process described for Cu-based catalysts.[2]
-
Catalyst Preparation: Prepare the copper-based catalyst (e.g., CuMgO) and pack it into a fixed-bed tubular reactor.
-
Catalyst Activation: Activate the catalyst in situ by heating it under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at a specified temperature (e.g., 300-400°C) for several hours to reduce the copper oxide species to active metallic copper.
-
Reaction Setup: After activation, switch the gas flow to inert nitrogen and bring the reactor to the desired reaction temperature (e.g., 250°C) under ambient pressure.
-
Reagent Feed: Introduce a continuous flow of methanol vapor into the reactor using a syringe pump to feed liquid methanol into a vaporizer. An inert carrier gas (e.g., nitrogen) is used to control the residence time.
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Product Collection: The reactor effluent, a gaseous mixture of methyl formate, hydrogen, and unreacted methanol, is passed through a condenser cooled with a cold bath (e.g., ice-water) to liquefy the methyl formate and methanol.
-
Analysis and Purification: The collected liquid is analyzed by gas chromatography (GC) to determine conversion and selectivity. The non-condensable hydrogen gas can be collected separately. Pure methyl formate is obtained by fractional distillation.
Applications of Methyl Formate in Chemical Synthesis
Methyl formate's reactivity makes it a versatile tool for introducing formyl or carbonyl groups into molecules.
Methyl Formate as a Formylating Agent
Methyl formate is an effective and inexpensive reagent for the N-formylation of primary and secondary amines to produce formamides, which are important intermediates in drug synthesis and valuable industrial solvents.[6] The reaction can be catalyzed by bases, such as bicyclic guanidines, and often proceeds at room temperature.[6]
| Amine Substrate | Catalyst | Conditions | Yield (%) | Reference |
| Morpholine | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Room Temp, neat | High | [6] |
| Tert-butylamine | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Room Temp, neat | High | [6] |
| Various primary/secondary amines | Bicyclic guanidines | Room Temp | High | [6] |
// Nodes
Amine [label="Amine (R₂NH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MF [label="Methyl Formate\n(HCOOCH₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Catalyst [label="Base Catalyst\n(e.g., DBU)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Plus [label="+", shape=plaintext, fontcolor="#202124"];
Arrow [label="→", shape=plaintext, fontsize=20, fontcolor="#202124"];
Formamide (B127407) [label="N-Formamide (R₂NCHO)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Methanol [label="Methanol (CH₃OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Plus2 [label="+", shape=plaintext, fontcolor="#202124"];
// Edges
Amine -> Plus [arrowhead=none];
Plus -> MF [arrowhead=none];
{rank=same; Amine; Plus; MF;}
MF -> Arrow [arrowhead=none, minlen=2];
Catalyst -> Arrow [style=dashed, arrowhead=open, label=" Room Temp"];
Arrow -> Formamide [arrowhead=none, minlen=2];
Formamide -> Plus2 [arrowhead=none];
Plus2 -> Methanol [arrowhead=none];
{rank=same; Formamide; Plus2; Methanol;}
}
Caption: Base-catalyzed N-formylation of amines using methyl formate.
Based on the general procedure for base-catalyzed formylation.[6]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq).
-
Reagent Addition: Add methyl formate (used as both reagent and solvent, typically in excess).
-
Catalyst Introduction: Add a catalytic amount of a strong, non-nucleophilic base like DBU or TBD (e.g., 1-5 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. Reactions are often complete within a few hours.
-
Work-up: Upon completion, remove the excess methyl formate and the methanol by-product under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude formamide can be purified by standard methods such as column chromatography, distillation, or recrystallization, depending on the physical properties of the product.
Methyl Formate as a Carbon Monoxide (CO) Surrogate
Handling highly toxic and flammable carbon monoxide gas poses significant safety risks and requires specialized equipment. Methyl formate serves as an excellent liquid-phase CO surrogate, as it can be decomposed in situ to generate CO under specific catalytic conditions.[11][12] This approach enhances the safety and practicality of carbonylation reactions.[12]
Methyl formate can be used as a green and efficient carbonylating agent for the synthesis of carbonates, such as methyl phenyl carbonate from phenol (B47542).[5] This reaction avoids the direct use of CO gas.
| Catalyst System | Temperature (°C) | Phenol Conversion (%) | MPC Selectivity (%) | Reference |
| Pd(OAc)₂/Phenanthroline | 120 | 50.1 | 80.2 | [5] |
// Nodes
Phenol [label="Phenol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MF [label="Methyl Formate (CO Source)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Catalyst [label="Pd Catalyst\n+ O₂ (oxidant)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Plus [label="+", shape=plaintext, fontcolor="#202124"];
Arrow [label="→", shape=plaintext, fontsize=20, fontcolor="#202124"];
MPC [label="Methyl Phenyl Carbonate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Phenol -> Plus [arrowhead=none];
Plus -> MF [arrowhead=none];
{rank=same; Phenol; Plus; MF;}
MF -> Arrow [arrowhead=none, minlen=2];
Catalyst -> Arrow [style=dashed, arrowhead=open, label=" 120°C"];
Arrow -> MPC [arrowhead=none, minlen=2];
}
Caption: Palladium-catalyzed synthesis of MPC using methyl formate as a CO surrogate.
Adapted from the procedure by Zhang et al.[5]
-
Reactor Loading: In a high-pressure reactor, combine phenol, the palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., 1,10-phenanthroline), a co-catalyst/re-oxidant (e.g., MnO₂), and methyl formate (acting as both reagent and solvent).
-
Reaction Conditions: Seal the reactor, pressurize with oxygen (e.g., 1 MPa), and heat to the desired temperature (e.g., 120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress over several hours by taking aliquots and analyzing them by GC.
-
Work-up: After the reaction, cool the reactor to room temperature and vent the excess gas. Filter the reaction mixture to remove the solid catalyst.
-
Purification: The filtrate is concentrated, and the product, methyl phenyl carbonate, is purified from unreacted starting materials and by-products using vacuum distillation or column chromatography.
Methyl Formate as a Precursor to Other Chemicals
Methyl formate is a foundational C1 molecule for synthesizing other important chemicals.
Methyl glycolate (B3277807) (MG) is a key intermediate for biodegradable polymers and a platform molecule for producing ethylene (B1197577) glycol.[13] It can be synthesized via the condensation of methyl formate with formaldehyde (B43269), a reaction catalyzed by strong acids.[13][14]
| Catalyst | Temperature (°C) | Pressure (MPa) | Methyl Glycolate Yield (%) | Reference |
| H₃PW₁₂O₄₀ (Heteropolyacid) | 150-225 | 90 (CO + H₂) | >89 (via two-step carbonylation/esterification) | [14][15] |
| Acidic Ionic Liquids | 100-200 | 1.0-10.0 | High | [15] |
// Nodes
Formaldehyde [label="Formaldehyde (HCHO)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MF [label="Methyl Formate (HCOOCH₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Catalyst [label="Acid Catalyst\n(e.g., H₃PW₁₂O₄₀)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Plus [label="+", shape=plaintext, fontcolor="#202124"];
Arrow [label="→", shape=plaintext, fontsize=20, fontcolor="#202124"];
MG [label="Methyl Glycolate\n(HOCH₂COOCH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Formaldehyde -> Plus [arrowhead=none];
Plus -> MF [arrowhead=none];
{rank=same; Formaldehyde; Plus; MF;}
MF -> Arrow [arrowhead=none, minlen=2];
Catalyst -> Arrow [style=dashed, arrowhead=open];
Arrow -> MG [arrowhead=none, minlen=2];
}
Caption: Acid-catalyzed condensation of formaldehyde and methyl formate.
This protocol describes the condensation route. Note: Industrial routes often involve formaldehyde carbonylation followed by esterification.[14]
-
Setup: Charge a high-pressure autoclave with a solution of formaldehyde (e.g., as paraformaldehyde or formalin), methyl formate (in excess), a suitable solvent (e.g., sulfolane), and a strong acid catalyst (e.g., a heteropolyacid like H₃PW₁₂O₄₀).
-
Reaction: Seal the reactor and heat to the reaction temperature (e.g., 150-200°C) with stirring. The reaction is carried out for several hours.
-
Work-up: After cooling, the reaction mixture is filtered to recover the solid catalyst, which can often be recycled.
-
Purification: The liquid product mixture is subjected to vacuum distillation to separate the desired methyl glycolate from the solvent, unreacted starting materials, and any by-products.
References